molecular formula C19H16Cl2N2OS B2568526 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether CAS No. 339278-73-8

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether

Cat. No.: B2568526
CAS No.: 339278-73-8
M. Wt: 391.31
InChI Key: ROSZAASWUINCSL-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted with:

  • A 2-methyl group at position 2.
  • A (phenylsulfanyl)methyl group at position 5.
  • A 2,4-dichlorobenzyl ether moiety at position 3.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-13-22-16(12-25-17-5-3-2-4-6-17)10-19(23-13)24-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZAASWUINCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrimidinyl ether intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Herbicidal Applications

1. Pre-emergent Herbicide Formulations

The compound has been identified as a key ingredient in formulations aimed at controlling weed growth. It functions primarily as a pre-emergent herbicide, meaning it is applied to the soil before the emergence of weeds. The active ingredient is absorbed by the roots and germinating plants rather than through leaf uptake, making it effective in preventing weed establishment .

  • Formulation Types : Common formulations include capsule suspensions and suspension concentrates, which enhance the compound's efficacy and stability in soil applications .
  • Mechanism of Action : The herbicidal activity is attributed to its ability to inhibit specific metabolic pathways in target plants, disrupting their growth and development.

Medicinal Chemistry Applications

2. Antimicrobial Properties

Research indicates that 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exhibits significant antimicrobial activity. This property is particularly relevant in developing new antimicrobial agents to combat resistant strains of bacteria.

  • Case Studies : Various studies have documented its effectiveness against a range of bacterial pathogens, suggesting potential use in pharmaceutical formulations aimed at treating infections .

Comparative Data on Efficacy

The following table summarizes key findings related to the herbicidal and antimicrobial efficacy of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether compared to other compounds:

Application Compound Efficacy Reference
Herbicidal2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl etherHigh (pre-emergent)
Antimicrobial2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl etherEffective against multiple strains

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that require careful control of conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring synthesis and confirming product identity.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison of the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and functional differences.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Source
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether (Target) 2-methyl, 6-(phenylsulfanylmethyl), 4-(2,4-dichlorobenzyl ether) Not explicitly provided High lipophilicity due to dichlorobenzyl; potential for π-π stacking interactions.
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine 4-amine, 2,6-dichlorobenzyl sulfanyl, 6-(phenylsulfanylmethyl) C₁₉H₁₇Cl₂N₃S₂ 422.39 Presence of amine group enhances solubility; 2,6-dichloro substitution alters steric effects.
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether 6-(4-chlorophenylsulfanyl), 2-phenyl, 4-methyl ether C₁₈H₁₅ClN₂OS 342.80 Reduced chlorine substitution (mono-chloro) may lower toxicity; methyl ether improves metabolic stability.
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine 4-morpholine, 2,4-dichlorobenzyl sulfanyl, 6-(methylsulfanylmethyl) C₁₇H₁₈Cl₂N₄OS₂ 438.39 Morpholine substituent enhances hydrogen-bonding capacity; methylsulfanyl increases hydrophobicity.
2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine 2-methyl, 4-(methylsulfanylmethyl), 6-(phenylsulfanyl) C₁₃H₁₄N₂S₂ 262.39 Simplified structure with no chlorine atoms; lower molecular weight may improve bioavailability.

Key Research Findings

Sulfur-containing groups (e.g., sulfanyl, sulfonyl) in analogs like and may contribute to thiol-mediated binding interactions with enzymes or receptors.

Electronic and Steric Influences: The pyrimidine core in all compounds allows for π-π stacking and hydrogen bonding, critical for binding to biological targets.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ) are typically easier to synthesize but may lack target specificity.
  • The target compound’s dichlorobenzyl ether group may require multi-step synthesis, as seen in similar protocols involving cesium carbonate-mediated couplings (e.g., ).

Toxicity and Stability :

  • Chlorine atoms increase metabolic stability by resisting oxidative degradation but may elevate hepatotoxicity risks .
  • Ether linkages (as in the target compound) generally exhibit higher hydrolytic stability compared to sulfide or amine analogs .

Biological Activity

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16Cl2N2OS
  • Molecular Weight : 393.31 g/mol
  • CAS Number : 339278-73-8

This compound features a dichlorobenzyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies show that pyrimidine derivatives can inhibit the growth of various bacterial strains. The presence of the dichlorobenzyl group enhances lipophilicity, potentially increasing membrane permeability and leading to higher antibacterial efficacy.

Anticancer Properties

Recent investigations into pyrimidine derivatives have suggested potential anticancer activities. Specifically, compounds with a similar scaffold have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.

The proposed mechanisms by which 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Interference with DNA Synthesis : Some studies suggest that pyrimidine derivatives can disrupt DNA synthesis in rapidly dividing cells, which is a common target in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against tested strains .

Study 2: Anticancer Activity

In a separate study focused on cancer cell lines, researchers found that a related pyrimidine derivative induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Study 3: Mechanistic Insights

A mechanistic study using molecular docking simulations revealed that the compound binds effectively to active sites of key enzymes involved in cancer metabolism. This binding was associated with significant inhibition of enzyme activity, suggesting a potential pathway for therapeutic intervention .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC range: 5 - 50 µg/mL
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionSignificant binding affinity

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeRemarks
Pyrimidine DerivativeAntimicrobialEffective against bacteria
Related CompoundAnticancerInduces apoptosis
Similar ScaffoldEnzyme InhibitionBinds to metabolic enzymes

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